molecular formula C14H17NO2 B8657446 5-Hexenoic acid, 2-[(phenylmethylene)amino]-, methyl ester CAS No. 110511-03-0

5-Hexenoic acid, 2-[(phenylmethylene)amino]-, methyl ester

Cat. No. B8657446
Key on ui cas rn: 110511-03-0
M. Wt: 231.29 g/mol
InChI Key: MQILIHHNHVIYEF-UHFFFAOYSA-N
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Patent
US05428158

Procedure details

Dissolve N-(phenylmethylene)-2-(3-butenyl)glycine methyl ester (25 g) in ethyl ether (400 mL) and stir with 1N hydrochloric acid (150 mL) and water (150 mL). Place under an argon atmosphere and stir for 2 hours. Separate the aqueous phase and adjust to pH 9, extract into chloroform, dry and evaporate the solvent in vacuo to give the title compound as a light oil (4.5 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[CH:4]([CH2:13][CH2:14][CH:15]=[CH2:16])[N:5]=CC1C=CC=CC=1.Cl.O>C(OCC)C>[CH3:1][O:2][C:3](=[O:17])[CH:4]([CH2:13][CH2:14][CH:15]=[CH2:16])[NH2:5]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC(C(N=CC1=CC=CC=C1)CCC=C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Place under an argon atmosphere and stir for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Separate the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
extract into chloroform
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C(N)CCC=C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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